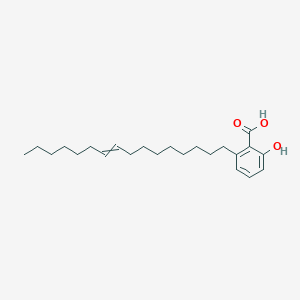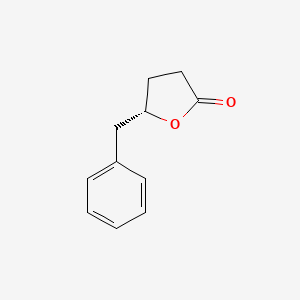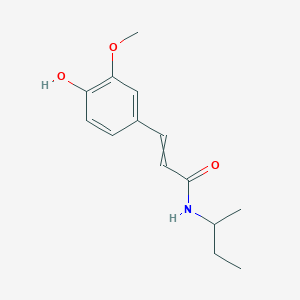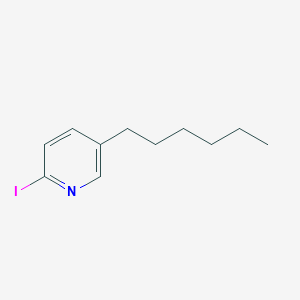
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a long aliphatic chain attached to a benzene ring with a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with hexadec-9-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Hexadec-9-EN-1-YL)-6-carboxybenzoic acid.
Reduction: Formation of 2-(Hexadecyl)-6-hydroxybenzoic acid.
Substitution: Formation of 2-(Hexadec-9-EN-1-YL)-6-halobenzoic acid.
Scientific Research Applications
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aliphatic chain can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadec-9-EN-1-YL)-4-hydroxybenzoic acid
- 2-(Hexadec-9-EN-1-YL)-3-hydroxybenzoic acid
- 2-(Hexadec-9-EN-1-YL)-5-hydroxybenzoic acid
Uniqueness
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is unique due to the position of the hydroxyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
496811-17-7 |
|---|---|
Molecular Formula |
C23H36O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-hexadec-9-enyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26/h7-8,16,18-19,24H,2-6,9-15,17H2,1H3,(H,25,26) |
InChI Key |
RIXNONLMBFYYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)


![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)

![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)

